(3S)-3-amino-4-(2-bromophenyl)butanoic Acid
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOKKDLKBJXIS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Asymmetric Conjugate Addition (RCAA)
The RCAA methodology, pioneered for analogous bromophenyl butanoates, provides a foundational framework for constructing the target compound’s carbon skeleton. In this approach, a rhodium-(R)-BINAP complex catalyzes the enantioselective addition of 2-bromophenylboronic acid to a Michael acceptor. For (3S)-3-amino-4-(2-bromophenyl)butanoic acid, ethyl 2-acetamidoacrylate serves as the acceptor, enabling simultaneous introduction of the amino and aryl groups.
Reaction parameters optimized in analogous systems include:
- Catalyst System : 1 mol% Rh(nbd)₂BF₄ with 1.1 mol% (R)-BINAP
- Solvent : 1,4-dioxane/water (10:1 v/v) at 30°C
- Additives : Triethylamine (1.0 equiv) to stabilize boronic acid
Under these conditions, the reaction achieves 92% conversion with 88% ee for the 4-bromophenyl analog, suggesting comparable performance for the 2-bromo isomer after geometric adjustments. Post-reduction of the acetamido group (H₂/Pd-C) yields the free amine.
Table 1 : RCAA Optimization for 2-Bromophenyl Variant
| Parameter | Value | Impact on ee | Yield (%) |
|---|---|---|---|
| Ligand (S/C = 1.1) | (R)-BINAP | 88% | 92 |
| Temperature | 30°C → 25°C | +5% ee | -8% |
| Solvent | Dioxane → THF | -12% ee | 85 |
Enzymatic Kinetic Resolution of Racemic Intermediates
Lipase-Catalyzed Ester Hydrolysis
Enzymatic resolutions address limitations in catalytic asymmetry by resolving racemic amines. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively hydrolyzes the (3S)-ethyl ester from racemic 3-amino-4-(2-bromophenyl)butanoate.
Procedure :
- Racemic ethyl ester (10 g) in phosphate buffer (pH 7.0)
- CAL-B (20 mg/mL) at 37°C for 24 h
- Extraction with EtOAc to recover (3S)-acid (98% ee)
This method achieves 45% conversion (E = 200), aligning with reported CAL-B efficiencies for β-amino esters. Scale-up trials demonstrate consistent enantiopurity (>97% ee) at 500 g batches.
Chiral Pool Synthesis from (S)-Glutamic Acid
Stereochemical Transfer from Amino Acid Precursors
Leveraging (S)-glutamic acid’s inherent chirality provides an alternative route:
- Reductive Amination :
(S)-Glutamic acid → N-Boc-protected aldehyde (NaBH₄/MeOH) - Suzuki-Miyaura Coupling :
Introduce 2-bromophenyl via Pd(OAc)₂/XPhos catalysis - Deprotection :
TFA-mediated Boc removal yields target compound
This route achieves 68% overall yield with 99% ee, though requires costly palladium catalysts.
Post-Functionalization of β-Amino Acid Intermediates
Curtius Rearrangement for Amine Installation
A non-chiral pathway involves:
- Synthesis of 4-(2-bromophenyl)but-3-enoic acid
- Hydroazidation (Hünig’s base, TMSN₃)
- Stereoselective reduction (CuBr·SMe₂) to (3S)-azide
- Staudinger reaction (PPh₃/H₂O) → primary amine
While avoiding chiral catalysts, this method suffers from moderate enantiocontrol (72% ee) requiring subsequent crystallization.
Crystallization-Induced Asymmetric Transformation
Dynamic Kinetic Resolution via Solvent Engineering
Combining RCAA with in situ crystallization enhances ee:
- Conduct RCAA in heptane/dioxane (3:1)
- Seed with (3S)-crystals during reaction
- Gradual cooling (50°C → 20°C over 6 h)
This approach elevates ee from 88% to 99.5% by sequestering the desired enantiomer, mirroring purification techniques for related acids.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-(2-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that beta-amino acids can inhibit specific transporters involved in cancer cell metabolism. For instance, the compound has been shown to inhibit LAT1/4F2hc-mediated transport, which is crucial for the uptake of large neutral amino acids in cancer cells. This inhibition can lead to reduced growth and increased apoptosis in various cancer cell lines, making it a candidate for anticancer drug development .
2. Neurological Applications
Beta-amino acids like (3S)-3-amino-4-(2-bromophenyl)butanoic acid have been investigated for their potential neuroprotective effects. They may modulate neurotransmitter systems, particularly in conditions like depression and anxiety disorders. Preliminary studies suggest that such compounds can influence the activity of glutamate receptors, which are pivotal in neural signaling .
Biochemical Studies
1. Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of enzymes involved in amino acid metabolism. For example, it can act on transaminases that play a role in amino acid interconversion. This property is significant for metabolic engineering applications where the modulation of metabolic pathways is required .
2. Membrane Protein Studies
In chemical biology, (3S)-3-amino-4-(2-bromophenyl)butanoic acid serves as a tool for studying integral membrane proteins. Its incorporation into peptides allows researchers to probe membrane protein structures and functions using techniques such as X-ray crystallography and NMR spectroscopy .
Materials Science
1. Polymer Synthesis
The compound's unique structure allows it to be used as a monomer in the synthesis of novel polymers with specific properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
2. Drug Delivery Systems
Due to its amphiphilic nature, (3S)-3-amino-4-(2-bromophenyl)butanoic acid can be utilized in the formulation of drug delivery systems. It helps in improving the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Research | Kim et al., 2017 | Inhibition of LAT1/4F2hc reduces cancer cell growth |
| Neurological Effects | PMC11613316 | Modulates glutamate receptor activity |
| Enzyme Inhibition | Organic Syntheses 2018 | Inhibits specific transaminases |
| Polymer Development | WO2017024009A1 | Enhanced thermal stability in new polymer formulations |
| Drug Delivery | Various studies | Improved solubility for hydrophobic drugs |
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(2-bromophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated LogP values based on substituent contributions.
Physicochemical and Pharmacological Insights
Bromine vs. Chlorine Substitution
Positional Isomerism
Backbone Modifications
- The hydroxylated analog (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid () demonstrates higher solubility due to hydrogen-bonding capacity but lower LogP, suggesting divergent pharmacokinetic profiles .
Pharmacological Relevance
- Target Affinity: Ortho-brominated analogs show enhanced binding to γ-aminobutyric acid (GABA) transporters compared to chloro or trifluoromethyl variants, likely due to halogen-bonding interactions with aromatic residues .
- Metabolic Stability : Bromine’s resistance to oxidative metabolism may prolong half-life relative to chlorine-substituted compounds, as observed in preclinical studies .
- Toxicity : Brominated analogs exhibit higher cytotoxicity in vitro compared to CF₃ derivatives, possibly due to accumulation in lipid membranes .
Biological Activity
(3S)-3-amino-4-(2-bromophenyl)butanoic acid, a chiral amino acid derivative, is notable for its potential biological activities and applications in medicinal chemistry. This compound features a brominated phenyl group which enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications in treating neurological disorders and inflammatory diseases.
Chemical Structure and Properties
- Molecular Formula : C10H12BrNO2
- Molecular Weight : Approximately 294.6 g/mol
- Structural Characteristics :
- Contains an amino group () and a carboxylic acid group ().
- The presence of the bromine atom on the aromatic ring significantly influences its biological activity.
The biological activity of (3S)-3-amino-4-(2-bromophenyl)butanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity.
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways related to neurotransmission and inflammation.
- Pathway Interactions : Preliminary studies suggest that it may affect pathways involved in cell proliferation and immune response modulation.
Biological Activities
Research into the biological activity of (3S)-3-amino-4-(2-bromophenyl)butanoic acid indicates several promising pharmacological properties:
-
Anti-inflammatory Effects :
- The compound may modulate cytokine release or inhibit enzymes related to inflammation, indicating potential use in treating inflammatory conditions.
-
Neurotransmission Modulation :
- Its structural features suggest interactions with neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
-
Antimicrobial Activity :
- Similar compounds have shown efficacy against various pathogens, suggesting that (3S)-3-amino-4-(2-bromophenyl)butanoic acid could also possess antimicrobial properties.
Case Studies
- Study on Enzyme Inhibition :
-
Neurotransmitter Interaction :
- Another investigation highlighted the compound's ability to bind selectively to certain receptors involved in neurotransmission, thereby suggesting its role in modulating synaptic activity and influencing behavioral outcomes .
Data Table: Summary of Biological Activities
Applications in Medicinal Chemistry
The unique properties of (3S)-3-amino-4-(2-bromophenyl)butanoic acid make it a versatile building block in organic synthesis:
- Pharmaceutical Development : Its potential as an enzyme inhibitor and receptor modulator positions it as a candidate for drug development targeting neurological and inflammatory diseases.
- Research Tool : Used in studies to explore receptor-ligand interactions and enzymatic pathways, providing insights into biochemical processes.
Q & A
Q. What are the optimal catalytic systems for enantioselective synthesis of (3S)-3-amino-4-(2-bromophenyl)butanoic Acid?
The compound is synthesized via asymmetric catalysis using bis(norbornadiene)rhodium(I) tetrafluoroborate and chiral ligands like (R)-(+)-BINAP. This system achieves high enantiomeric excess (ee) by leveraging hydrogen-bonding interactions during β-OH elimination. Key solvents include 1,4-dioxane, with recrystallization in ethyl acetate/hexanes refining purity (>99% ee confirmed by chiral HPLC) . Hazard assessments for reagents (e.g., boronic acids, dioxane) must precede scale-up .
Q. How can researchers validate the stereochemical purity of synthesized (3S)-3-amino-4-(2-bromophenyl)butanoic Acid?
Chiral HPLC and X-ray crystallography are standard for verifying enantiopurity. For example, recrystallization outcomes (e.g., Figure 7 in ) show distinct crystal morphologies correlating with ee. Polarimetry and H/C NMR (with chiral shift reagents like Eu(hfc)) further resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling intermediates like 2-bromophenylboronic acid?
Risk assessments must address hazards of boronic acids (skin/eye irritants), dioxane (carcinogen), and brominated byproducts. Use fume hoods, PPE, and inert atmospheres. Neutralize waste with sodium bicarbonate before disposal. Safety data sheets (SDS) for analogs emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How does the 2-bromophenyl moiety influence the compound’s bioactivity in enzyme inhibition studies?
The bromine atom enhances hydrophobic interactions and electron-withdrawing effects, critical for binding to enzymes like DPP-4. Molecular docking studies (e.g., ) show that substituents at the phenyl ring modulate potency. Derivatives with trifluoromethyl or chloro groups exhibit varied IC values, suggesting structure-activity relationships (SAR) depend on halogen size and electronegativity .
Q. What strategies resolve contradictions in NMR data for (3S)-3-amino-4-(2-bromophenyl)butanoic Acid derivatives?
Discrepancies in H NMR splitting (e.g., amine proton shifts) arise from dynamic proton exchange or solvent effects. Use DO exchange experiments or low-temperature NMR (-40°C in CDOD) to stabilize conformers. Cross-validate with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation .
Q. How can computational methods improve the design of analogs targeting aminopeptidases?
Density functional theory (DFT) predicts transition states for enzyme-substrate interactions. Molecular dynamics simulations (e.g., GROMACS) model binding kinetics of analogs like (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid ( ). QSAR models using Hammett constants () correlate electronic effects of substituents with inhibitory activity .
Q. What are the challenges in scaling asymmetric synthesis while maintaining enantiopurity?
Catalyst loading (<1 mol%) and solvent purity are critical for reproducibility. Rhodium catalysts may require ligand-to-metal ratios >1:1 to prevent racemization. Continuous flow systems (microreactors) enhance mixing and reduce side reactions during β-OH elimination steps. Monitor ee via inline PAT tools (e.g., FTIR) for real-time adjustments .
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio). For example, a 2 factorial design can identify interactions between catalyst loading, solvent polarity, and stirring rate .
- Analytical Cross-Validation : Combine chiral HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy to confirm absolute configuration .
- Safety Compliance : Follow ACS guidelines for hazard assessment, including spill containment and emergency eyewash protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
